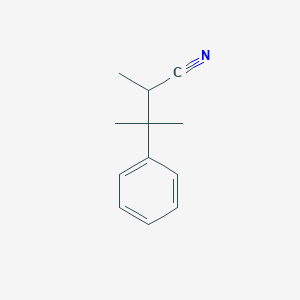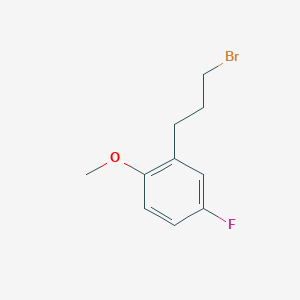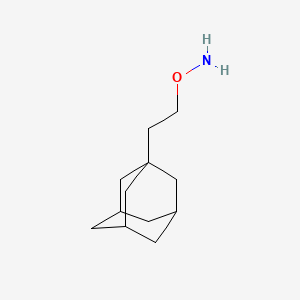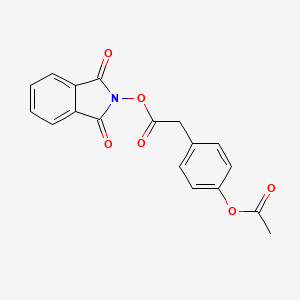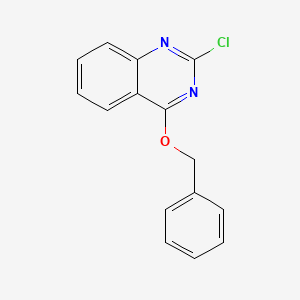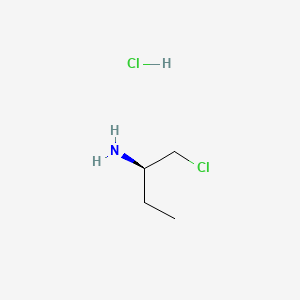
(2R)-1-chlorobutan-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-chlorobutan-2-aminehydrochloride is a chiral organic compound with a specific stereochemistry It is characterized by the presence of a chlorine atom, an amine group, and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-chlorobutan-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-2-aminobutan-1-ol.
Chlorination: The hydroxyl group of ®-2-aminobutan-1-ol is converted to a chlorine atom using thionyl chloride (SOCl₂) under anhydrous conditions.
Formation of Hydrochloride Salt: The resulting (2R)-1-chlorobutan-2-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-chlorobutan-2-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Major Products Formed
Substitution: Formation of (2R)-1-hydroxybutan-2-amine.
Oxidation: Formation of (2R)-1-chlorobutan-2-imine.
Reduction: Formation of (2R)-butan-2-amine.
Wissenschaftliche Forschungsanwendungen
(2R)-1-chlorobutan-2-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-1-chlorobutan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-chlorobutan-2-aminehydrochloride: The enantiomer of (2R)-1-chlorobutan-2-aminehydrochloride with similar chemical properties but different stereochemistry.
(2R)-1-bromobutan-2-aminehydrochloride: A similar compound with a bromine atom instead of chlorine.
(2R)-1-chlorobutan-2-amine: The free base form without the hydrochloride salt.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6189-21-5 |
|---|---|
Molekularformel |
C4H11Cl2N |
Molekulargewicht |
144.04 g/mol |
IUPAC-Name |
(2R)-1-chlorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
InChI-Schlüssel |
KCFMGRDFBNKXFB-PGMHMLKASA-N |
Isomerische SMILES |
CC[C@H](CCl)N.Cl |
Kanonische SMILES |
CCC(CCl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


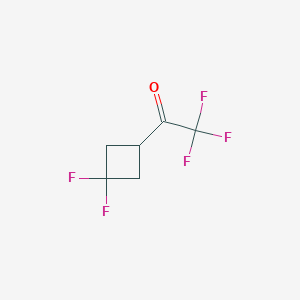
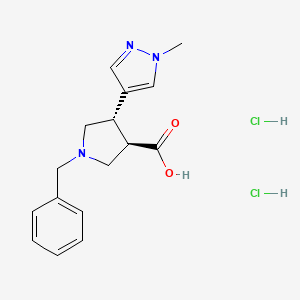
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
